4-Hydroxyl-7-bromobenzoxazole
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Overview
Description
4-Hydroxyl-7-bromobenzoxazole is a heterocyclic compound belonging to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyl-7-bromobenzoxazole typically involves the cyclization of 2-aminophenol with appropriate brominated precursors. One common method includes the reaction of 2-aminophenol with 4-bromophenyl isocyanate under reflux conditions. The reaction is usually carried out in a polar solvent like ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of samarium triflate as a reusable acid catalyst in aqueous medium has been reported to be effective for the synthesis of benzoxazoles . This method is environmentally friendly and offers high yields.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyl-7-bromobenzoxazole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone-like structure.
Reduction: The bromine substituent can be reduced to a hydrogen atom under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of 4-Hydroxylbenzoxazole.
Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxyl-7-bromobenzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of fluorescent dyes and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Hydroxyl-7-bromobenzoxazole involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Benzoxazole: The parent compound without any substituents.
4-Hydroxylbenzoxazole: Lacks the bromine substituent.
7-Bromobenzoxazole: Lacks the hydroxyl substituent.
Uniqueness: 4-Hydroxyl-7-bromobenzoxazole is unique due to the presence of both hydroxyl and bromine substituents, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H4BrNO2 |
---|---|
Molecular Weight |
214.02 g/mol |
IUPAC Name |
7-bromo-1,3-benzoxazol-4-ol |
InChI |
InChI=1S/C7H4BrNO2/c8-4-1-2-5(10)6-7(4)11-3-9-6/h1-3,10H |
InChI Key |
MPTJGTMASDHYJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1O)N=CO2)Br |
Origin of Product |
United States |
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